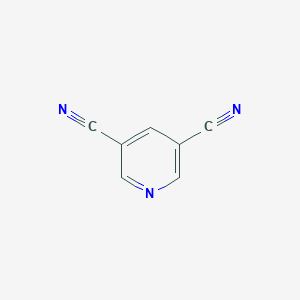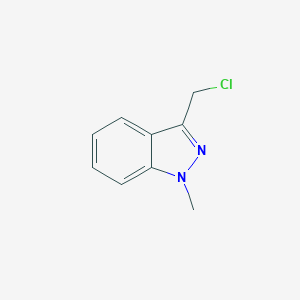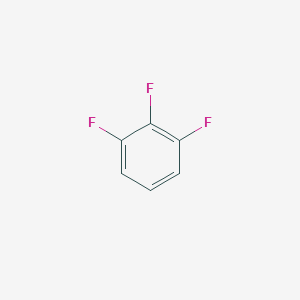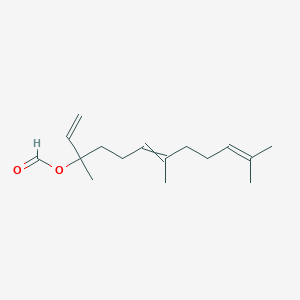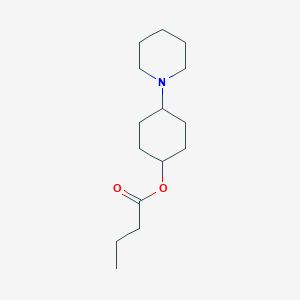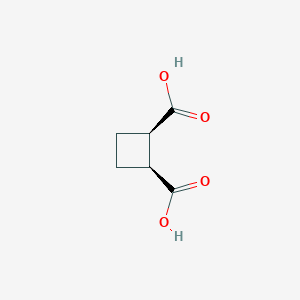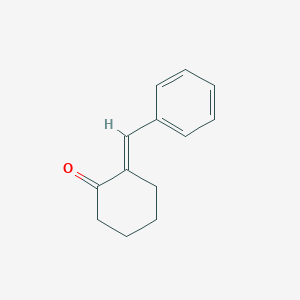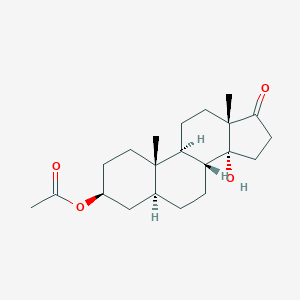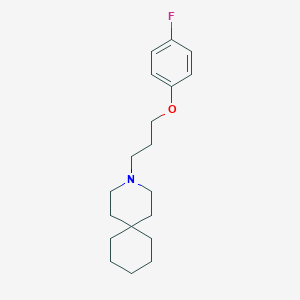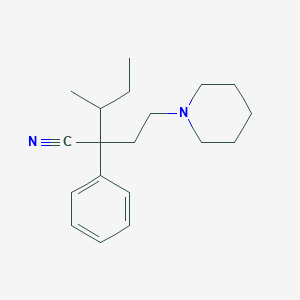
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile, commonly known as PV-8, is a synthetic cathinone that has been gaining popularity among researchers due to its unique properties. PV-8 belongs to the class of synthetic cathinones, which are psychoactive substances that mimic the effects of natural stimulants such as cathinone and amphetamine. PV-8 is known for its potent stimulant effects and has been the subject of numerous scientific studies.
Mecanismo De Acción
PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the stimulant effects of PV-8, including increased energy, alertness, and euphoria.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PV-8 include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine, which are responsible for the stimulant effects of the drug. Long-term use of PV-8 can lead to addiction and other adverse effects on the brain and body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PV-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented, making it a reliable substance for research. However, the use of PV-8 in laboratory experiments is limited by its potential for abuse and addiction, as well as its adverse effects on the brain and body.
Direcciones Futuras
There are several possible future directions for research on PV-8. One area of interest is the development of new painkillers based on the analgesic properties of PV-8. Another area of interest is the study of the potential use of PV-8 in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of PV-8 on the brain and body, as well as its potential for abuse and addiction.
In conclusion, PV-8 is a synthetic cathinone that has been the subject of numerous scientific studies. It possesses potent stimulant effects and has been studied for its potential use in the field of medicine. PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in neurotransmitter levels in the brain. While PV-8 has several advantages for use in laboratory experiments, its potential for abuse and addiction, as well as its adverse effects on the brain and body, limit its use. Future research on PV-8 should focus on the development of new painkillers, the treatment of psychiatric disorders, and the long-term effects of the drug on the brain and body.
Métodos De Síntesis
PV-8 can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used for the synthesis of PV-8 involves the Mannich reaction, which involves the reaction of 3-methylvaleraldehyde, piperidine, and phenethylamine in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
PV-8 has been extensively studied for its potential use in the field of medicine. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. PV-8 has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
Número CAS |
1228-02-0 |
|---|---|
Nombre del producto |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Fórmula molecular |
C19H28N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-2-(2-piperidin-1-ylethyl)pentanenitrile |
InChI |
InChI=1S/C19H28N2/c1-3-17(2)19(16-20,18-10-6-4-7-11-18)12-15-21-13-8-5-9-14-21/h4,6-7,10-11,17H,3,5,8-9,12-15H2,1-2H3 |
Clave InChI |
JHWFWJSHRYEDOF-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
SMILES canónico |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
Sinónimos |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



